molecular formula C8H16ClNO B2623488 (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride CAS No. 2413896-37-2

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride

Cat. No.: B2623488
CAS No.: 2413896-37-2
M. Wt: 177.67
InChI Key: KONQFMNFJCTDCY-UHFFFAOYSA-N
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Description

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Amination: The methanamine group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride
  • {2-oxabicyclo[3.1.1]heptan-1-yl}methanamine

Uniqueness

(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-2-3-10-8(4-7,5-7)6-9;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOHMYYVFKQUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCOC(C1)(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413896-37-2
Record name 1-{5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
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